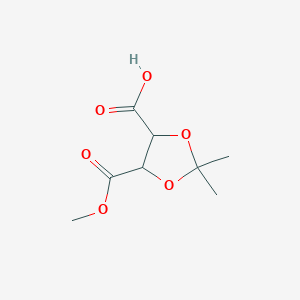

rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Vue d'ensemble

Description

Rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, also known as rac-5-MCD, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a melting point of 8°C and a boiling point of 190°C. Rac-5-MCD is a cyclic dioxolane derivative and is used in a variety of industrial and laboratory applications.

Applications De Recherche Scientifique

Rac-5-MCD has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances. Rac-5-MCD has also been used in the synthesis of polymers, dyes, and catalysts.

Mécanisme D'action

Rac-5-MCD is an acylating agent and can react with nucleophiles, such as amines, alcohols, and thiols. The reaction with amines produces an amide, while the reaction with alcohols produces an ester. The reaction with thiols produces a thioester. The reaction mechanism involves the formation of an intermediate acylium ion, which then reacts with the nucleophile to form the desired product.

Effets Biochimiques Et Physiologiques

Rac-5-MCD has been used in the synthesis of various compounds that have a wide range of biochemical and physiological effects. For example, it has been used in the synthesis of anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. It has also been used in the synthesis of compounds that can act as inhibitors of enzymes, such as proteases, kinases, and phosphatases.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-5-MCD is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively stable and has a low toxicity. However, it is not suitable for use in reactions that involve strong bases or acids, as it can be easily hydrolyzed.

Orientations Futures

In the future, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of novel compounds with therapeutic properties. It may also be used in the synthesis of compounds that can be used as imaging agents or as catalysts for chemical reactions. Additionally, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of compounds that can be used in the detection of disease markers. Finally, rac-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid may be used in the synthesis of compounds that can be used as biosensors or as catalysts for biochemical reactions.

Propriétés

IUPAC Name |

5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCLIEXYHDLWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-[1,3]dioxolane-4,5-dicarboxylic acid, monomethyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)